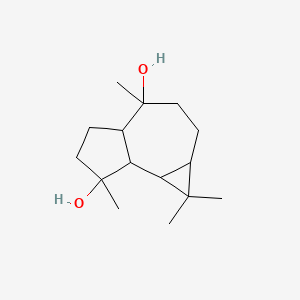

Aromadendrane-4,10-diol

Description

Overview of Aromadendrane-Type Sesquiterpenoids

Aromadendrane-type sesquiterpenoids are a class of natural organic compounds characterized by a distinctive tricyclic carbon skeleton. mdpi.com This framework is composed of a five-membered ring, a seven-membered ring, and a three-membered ring. nih.gov These compounds are a significant subgroup of terpenoids, which are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. Sesquiterpenoids, specifically, are built from three isoprene units, resulting in a 15-carbon backbone. mdpi.com

Aromadendrane-type sesquiterpenoids are widely distributed in the plant kingdom, particularly in the essential oils of many aromatic plants. mdpi.comnih.gov They are also found in some microorganisms. nih.govresearchgate.net The core aromadendrane structure can be modified through various chemical reactions such as oxidation, acylation, and glycosylation, leading to a wide array of derivatives with diverse biological activities. nih.gov These activities include anti-inflammatory, analgesic, antioxidant, antibacterial, insecticidal, and cytotoxic properties. nih.govnih.gov

Historical Context of Aromadendrane-4,10-diol Discovery

The parent compound, aromadendrene (B190605), was first isolated from the essential oil of Eucalyptus trees. wur.nl The elucidation of its structure was a significant step in the study of sesquiterpenes. Over time, further research into the chemical constituents of various plants led to the discovery of numerous aromadendrane derivatives, including this compound.

This compound, with the chemical formula C15H26O2, has been isolated from several plant species. nih.gov For instance, it has been identified in the leaves of Xylopia brasiliensis and the dried twigs of Baccharis gaudichaudiana. nih.govresearchgate.net Its identification has been made possible through modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, which allow for the precise determination of its complex three-dimensional structure. researchgate.netsci-hub.se

Significance of this compound in Natural Products Chemistry

This compound holds considerable significance in the field of natural products chemistry due to its unique chemical structure and its potential biological activities. The presence of hydroxyl groups at the 4 and 10 positions of the aromadendrane skeleton makes it a diol, and the specific stereochemistry of these groups (4β,10α or 4α,10α) can influence its biological effects. nih.govingentaconnect.com

The compound serves as a valuable subject for research into the biosynthesis of complex natural products. Understanding how plants synthesize such intricate molecules can open doors to new methods of producing these compounds through biotechnological approaches. nih.govnih.gov Furthermore, the biological activities exhibited by this compound and its derivatives make them interesting candidates for further investigation in various scientific domains.

Detailed Research Findings

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C15H26O2 nih.gov |

| Molecular Weight | 238.37 g/mol nih.gov |

| IUPAC Name | (1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulene-4,7-diol nih.gov |

| CAS Number | 70051-38-6 nih.gov |

Natural Sources and Biological Activities

This compound has been isolated from a variety of plant species and has demonstrated several biological activities.

| Natural Source | Reported Biological Activity |

| Xylopia brasiliensis (leaves) | Antifungal activity against Cladosporium cladosporioides. nih.govresearchgate.net |

| Baccharis gaudichaudiana (twigs) | Potential to promote neurite outgrowth in neuronal cells. nih.gov |

| Hedyosmum brasiliense | Ameliorates Aβ1-42 peptide-induced memory impairment in a mouse model of Alzheimer's disease. medchemexpress.comnih.gov |

| Eugenia calycina (leaves) | Larvicidal activity against Aedes aegypti. sci-hub.se |

| Cinnamomum cassia | Significant activity against Staphylococcus aureus. mdpi.com |

Properties

IUPAC Name |

1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulene-4,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-13(2)9-5-7-14(3,16)10-6-8-15(4,17)12(10)11(9)13/h9-12,16-17H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNPMJOWAWGIMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C3C(CCC3(C)O)C(CC2)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of Aromadendrane 4,10 Diol

Plant Sources and Geographic Distribution

The compound is notably present in a diverse range of terrestrial flora and has been isolated from various parts of these plants, including leaves, twigs, and buds.

Terrestrial Flora

Aromadendrane-4,10-diol has been identified in several plant species, indicating its role as a secondary metabolite in these organisms.

Xylopia brasiliensis : This plant, native to Brazil, contains this compound in its leaves. nih.govresearchgate.netufba.br Studies have shown that dihydroxylated aromadendrane derivatives isolated from this plant exhibit antifungal properties against Cladosporium cladosporioides. nih.govresearchgate.netufba.br

Eugenia calycina : The essential oil from the leaves of this plant, found in the Brazilian Cerrado, has been shown to contain aromadendrane-4β,10α-diol. wikipedia.orgsci-hub.senih.gov This is a significant finding as it was the first time this compound was identified in E. calycina. sci-hub.senih.gov

Baccharis gaudichaudiana : Dried twigs of this plant have been identified as a source of this compound. nih.govresearchgate.netchemfaces.com Research has highlighted its potential to promote neurite outgrowth in neuronal cells. nih.govresearchgate.netchemfaces.com

Cinnamomum cassia : The buds of this plant, commonly known as Chinese cinnamon, have been found to contain aromadendrane-4β,10α-diol and aromadendrane-4α,10α-diol. nih.govmdpi.com

Chisocheton penduliflorus : While this plant from the Meliaceae family is a source of various aromadendrane sesquiterpenes, research has specifically mentioned the isolation of related diol compounds. nih.govmdpi.comresearchgate.net

Table 1: Terrestrial Plant Sources of this compound

| Plant Species | Part of Plant | Geographic Distribution (if available) |

|---|---|---|

| Xylopia brasiliensis | Leaves | Brazil nih.govresearchgate.netufba.br |

| Eugenia calycina | Leaves | Brazilian Cerrado wikipedia.orgsci-hub.senih.gov |

| Baccharis gaudichaudiana | Dried Twigs | Not Specified nih.govresearchgate.netchemfaces.com |

| Cinnamomum cassia | Buds | Not Specified nih.govmdpi.com |

| Chisocheton penduliflorus | Wood and Leaves | Not Specified nih.govmdpi.comresearchgate.net |

Bryophyte Species

Bryophytes, a group of non-vascular plants, are also a source of this compound.

Lepidozia chordulifera : This liverwort species, collected in Argentina, has been found to contain aromadendrane sesquiterpenoids. conicet.gov.arresearchgate.net Research on terpenoids from this liverwort has been conducted to assess their biological activities. nih.govsci-hub.se

Marine Organisms

The marine environment is another significant reservoir for this compound and its derivatives.

Soft Corals : Various species of soft corals have been identified as sources of aromadendrane-type sesquiterpenoids. mdpi.com For instance, a Bornean soft coral of the genus Capnella was found to contain an aromadendrane sesquiterpene. mdpi.com Another species, Sinularia mayi, also contains aromadendranediol derivatives. ingentaconnect.com A method has even been developed for preparing aromadendrane-4β, 10α-diol from pod soft corals (Lobophytum sp.). patsnap.com

Marine Sponges : Sponges of the genus Acanthella, such as Acanthella acuta, have been shown to produce isonitrile derivatives of the aromadendrane skeleton. researchgate.net

Microbial Production

Interestingly, the production of this compound is not limited to plants and marine invertebrates.

Endophytic Fungi : These fungi, which live within plant tissues, are capable of producing a wide array of secondary metabolites, including terpenoids. mdpi.com Research indicates that endophytic fungi can produce many compounds originally found in their host plants, suggesting a potential microbial origin or a symbiotic relationship in the production of these compounds. scispace.comdntb.gov.ua

Chemo-taxonomic Relevance and Distribution Patterns

The distribution of aromadendrane-type sesquiterpenoids, including this compound, holds chemo-taxonomic significance. Aromadendranes are primarily found in higher plants, while their enantiomeric forms, the ent-aromadendranes, are more commonly associated with liverworts and marine sponges. wur.nl The specific stereochemistry and derivatives of aromadendranes can sometimes serve as markers for particular genera or species. vliz.be For example, kalihinane-type diterpenes are considered a chemotaxonomic marker for the marine sponge Acanthella cavernosa. researchgate.net However, the broad distribution of some of these compounds across different phyla suggests that their chemotaxonomic value must be assessed on a case-by-case basis. vliz.be

Isolation and Purification Methodologies of Aromadendrane 4,10 Diol

Extraction Techniques from Natural Matrices

The initial step in obtaining Aromadendrane-4,10-diol involves its extraction from the raw plant or natural material. The choice of extraction method is crucial as it influences the yield and the profile of the co-extracted compounds.

Solvent extraction is a widely used technique for isolating this compound and other sesquiterpenoids from their natural sources. This method relies on the principle of dissolving the target compound in a suitable solvent, thereby separating it from the solid matrix.

The process often begins with the collection and drying of the plant material. For instance, the whole plant of Erigeron acer was dried, powdered, and then extracted with acetone (B3395972) at room temperature. ingentaconnect.com Similarly, a study on Brazilian propolis involved lyophilizing the water extract and then successively extracting it with methanol (B129727) (MeOH). tandfonline.comtandfonline.com In another example, the dried and powdered leaves of Xylopia brasiliensis were extracted with dichloromethane (B109758) (CH2Cl2) followed by methanol. scielo.brresearchgate.net

The choice of solvent is critical and depends on the polarity of the target compound. Acetone, being of intermediate polarity, is effective in extracting a broad range of compounds, including sesquiterpenoids. ingentaconnect.comopenagrar.de Methanol, a polar solvent, is also commonly used, particularly for extracting compounds from propolis. tandfonline.comtandfonline.com Dichloromethane is another solvent used for the extraction of aromadendrane derivatives. scielo.brresearchgate.net A patent also describes a method for preparing aromadendrane-4β,10α-diol from the soft coral Lobophytum sp., starting with an acetone extract. patsnap.com

After the initial extraction, the crude extract is often subjected to further partitioning. For example, the methanol extract of Chisocheton lasiocarpus stem bark was dissolved in water and then partitioned successively with n-hexane, ethyl acetate, and n-butanol to separate compounds based on their polarity. scispace.com

Table 1: Examples of Solvent Extraction for this compound

| Natural Source | Part Used | Extraction Solvent(s) | Reference |

| Erigeron acer | Whole plant | Acetone | ingentaconnect.com |

| Brazilian Propolis | Water extract | Methanol | tandfonline.comtandfonline.com |

| Xylopia brasiliensis | Leaves | Dichloromethane, Methanol | scielo.brresearchgate.net |

| Lobophytum sp. | Whole organism | Acetone | patsnap.com |

| Chisocheton lasiocarpus | Stem bark | Methanol (followed by partitioning with n-hexane, ethyl acetate, n-butanol) | scispace.com |

| Annonaceae species | Leaves | Acetone | openagrar.de |

Hydrodistillation is a primary method for extracting essential oils from plant materials, and this compound has been identified as a constituent in some of these oils. ekb.egresearchgate.net This technique involves co-distilling the plant material with water. The resulting vapor, containing volatile compounds and steam, is condensed, and the essential oil is separated from the aqueous phase (hydrolat). mdpi.com

This compound has been identified in the essential oils of various plants. For example, it was found in the essential oil of Centratherum punctatum flowers. essencejournal.com It was also detected in the essential oil from the peels of Citrus aurantifolia, obtained through hydro-distillation using a Clevenger-type apparatus. ekb.eg The essential oil from the leaves of Duguetia glabriuscula was also found to contain aromadendrane-type sesquiterpenoids after being obtained by steam distillation. ufms.br

The yield and composition of the essential oil, including the presence of this compound, can be influenced by the specific distillation method and the condition of the plant material (fresh or dried). ufms.brsci-hub.se For instance, in a study on Eugenia calycina, two different hydrodistillation methods resulted in different yields and compositions of the essential oil, from which aromadendrane-4β,10α-diol was later isolated. sci-hub.se

It's noteworthy that some compounds, particularly more oxidized ones like diols, may be more concentrated in the hydrolat compared to the essential oil. mdpi.com

Solvent Extraction Methods

Chromatographic Separation Strategies

Following extraction, chromatographic techniques are indispensable for the separation and purification of this compound from the complex crude extract.

Column chromatography is a fundamental purification step in the isolation of this compound. tandfonline.comtandfonline.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a mobile phase (solvent or solvent mixture) passes through the column. ingentaconnect.comscielo.brresearchgate.net

In a typical procedure, the crude extract is loaded onto a silica gel column. A gradient of solvents with increasing polarity is then used to elute the compounds. For example, the acetone extract of Erigeron acer was subjected to silica gel column chromatography using a petroleum ether-acetone gradient. ingentaconnect.com Similarly, the methanol extract from Brazilian propolis was chromatographed on a silica gel column with solvent systems like chloroform-methanol and n-hexane-acetone. tandfonline.comtandfonline.com

The fractions collected from the column are often monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. ingentaconnect.com Fractions containing this compound are then combined and may undergo further purification steps. For instance, fractions from the initial column chromatography of Xylopia brasiliensis extract were further purified using Sephadex LH-20 column chromatography or another round of silica gel column chromatography to yield pure compounds. scielo.br In the isolation from Eugenia calycina essential oil, a glass chromatography column with silica gel was used, employing a mobile phase gradient of dichloromethane-ethyl ether. sci-hub.se

For final purification to obtain high-purity this compound, High-Performance Liquid Chromatography (HPLC) is often employed. tandfonline.com HPLC offers higher resolution and efficiency compared to standard column chromatography.

In the purification of compounds from Brazilian propolis, HPLC was used as a final step. tandfonline.com The process involved using a silica gel column with a mobile phase of n-hexane-acetone or an ODS (Octadecylsilane) column with a methanol-acetonitrile mixture. tandfonline.com This demonstrates the versatility of HPLC, where both normal-phase (silica) and reverse-phase (ODS) chromatography can be utilized depending on the properties of the compounds being separated.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful analytical technique for identifying and quantifying volatile compounds like sesquiterpenoids in essential oils and extracts. openagrar.deekb.egessencejournal.com In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase within a long capillary column. etamu.edu

This compound has been identified as a component in the essential oils of several plants through GC-MS analysis. For instance, its presence was confirmed in the essential oil of Centratherum punctatum essencejournal.com, Citrus aurantifolia peels ekb.eg, and in acetone extracts of various Annonaceae species. openagrar.de The identification is typically achieved by comparing the mass spectrum and retention index of the unknown peak with those of known compounds in spectral libraries like NIST and Wiley. openagrar.deekb.eg

The choice of the GC column is important for separating diols. Due to their polar hydroxyl groups, diols can exhibit poor peak shape (tailing) on standard columns. Specialized columns, such as those with a modified polyethylene (B3416737) glycol phase, are often used to improve the separation of these types of polar analytes.

Table 2: Chromatographic Conditions for this compound Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Natural Source Analyzed | Reference |

| Column Chromatography | Silica Gel | Petroleum ether-acetone gradient | Erigeron acer | ingentaconnect.com |

| Column Chromatography | Silica Gel | Dichloromethane-ethyl ether gradient | Eugenia calycina | sci-hub.se |

| Column Chromatography | Silica Gel | Chloroform-methanol, n-hexane-acetone | Brazilian Propolis | tandfonline.comtandfonline.com |

| HPLC | Silica Gel 60-5 | n-hexane:acetone (5:1) | Brazilian Propolis | tandfonline.com |

| HPLC | ODS | CH3CN-MeOH (1:20) | Brazilian Propolis | tandfonline.com |

| GC-MS | DB-5MS | Helium | Annonaceae species | openagrar.de |

| GC-MS | Not specified | Not specified | Citrus aurantifolia | ekb.eg |

| GC-MS | Not specified | Not specified | Centratherum punctatum | essencejournal.com |

Compound List

High-Performance Liquid Chromatography (HPLC) for Purification

Purity Assessment and Yield Optimization

Purity Assessment

The assessment of purity for isolated this compound is a critical step to ensure the compound is free from other structurally related sesquiterpenoids or contaminants from the extraction process. The primary methods for this are spectroscopic and advanced chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 2D-NMR experiments (like COSY, HMBC, and ROESY), is indispensable for unambiguous structure elucidation and purity confirmation. ingentaconnect.commdpi.comresearchgate.net For example, the 1H NMR spectrum of an aromadendrane skeleton shows characteristic signals for a cyclopropane (B1198618) ring. researchgate.net The relative configurations of the chiral centers and hydroxyl groups are determined by analyzing NMR data and comparing them with reported values for known stereoisomers like (+)-alloaromadendrane-4β,10α-diol. mdpi.com

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), provides information on the molecular weight and fragmentation pattern of the compound. researchgate.netmdpi.com High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula. mdpi.com In the analysis of essential oils or complex extracts, GC-MS is used to identify the presence of this compound by comparing its mass spectrum and retention index with reference data from spectral libraries like NIST. mdpi.commdpi.com

Table 2: Spectroscopic Data Used for Identification of Aromadendrane-type Diols

| Technique | Type of Information Obtained | Example of Use | Reference |

|---|---|---|---|

| NMR (1H, 13C, 2D) | Defines the carbon-hydrogen framework, establishes connectivity, and determines stereochemistry. | Used to define the structure of aromadendrane-4β,10α,15-triol and related diols. | researchgate.net |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns for structural clues. | Used in conjunction with NMR to define compound structures. | researchgate.net |

| HRESIMS | Provides the exact molecular formula. | Determined the molecular formula of an isolated triol as C15H24O4. | mdpi.com |

| GC-MS | Separates and identifies volatile compounds in a mixture based on retention time and mass spectrum. | Used to identify this compound in agarwood extracts. | mdpi.comresearchgate.net |

Yield Optimization

Optimizing the yield of this compound can be approached from several angles, from the initial cultivation and treatment of the source material to the refinement of extraction and synthesis processes.

In the case of agarwood (Aquilaria spp.), a valuable source of sesquiterpenoids, the yield and chemical profile are heavily influenced by the induction method used to stimulate resin production. mdpi.comresearchgate.net Studies comparing different artificial induction techniques—such as wounding by axe, burning-chisel-drilling, chemical inducers, and biological inoculation—have shown that these methods significantly affect the chemical constituents of the resulting agarwood. mdpi.comresearchgate.net For instance, agarwood induced by wounding with axes was found to contain more sesquiterpenes compared to other methods, suggesting that the choice of induction technique is a key factor in optimizing the yield of specific compounds like this compound. mdpi.com

For essential oil extraction via hydrodistillation, parameters such as the duration of distillation and the ratio of plant material to water can impact the yield. researchgate.netmdpi.com Optimizing these conditions is essential for maximizing the recovery of volatile sesquiterpenoids.

Furthermore, metabolic engineering and synthetic biology present a promising frontier for yield optimization. mdpi.comnih.gov While natural sources often provide low concentrations of the desired compound, engineered microbial hosts like Escherichia coli or Saccharomyces cerevisiae can be modified to produce specific terpenoids more efficiently. nih.gov By overexpressing rate-limiting enzymes in the terpenoid biosynthesis pathways (like the MVA or MEP pathway), the metabolic flux towards the desired sesquiterpene precursor, farnesyl pyrophosphate (FPP), can be significantly enhanced. mdpi.com Although the synthesis of this compound specifically has not been detailed, the successful high-yield production of other sesquiterpenoids (25.7 g/L for a related compound) in engineered strains demonstrates the immense potential of this approach for future optimization. nih.gov

Advanced Structural Elucidation Techniques for Aromadendrane 4,10 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. It provides a wealth of information regarding the carbon skeleton and the chemical environment of protons, allowing for a detailed mapping of the molecule's structure.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the structure of aromadendrane-4,10-diol.

The ¹H NMR spectrum of this compound reveals characteristic signals that are indicative of its aromadendrane skeleton. beilstein-journals.org Key features often include signals for the cyclopropyl (B3062369) protons, which typically appear in the upfield region of the spectrum. beilstein-journals.org For instance, in one study, these were observed as a triplet at 0.44 ppm and a doublet of doublets of doublets at 0.67 ppm. beilstein-journals.org Additionally, the spectrum displays singlets corresponding to the four methyl groups, with chemical shifts around 0.93, 1.02, and 1.11 ppm. beilstein-journals.orgsci-hub.se

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, which for a sesquiterpene like this compound, is typically 15. sci-hub.se Analysis using techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) helps in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. sci-hub.se In the case of this compound, the ¹³C NMR spectrum shows the presence of quaternary carbons, including those bearing hydroxyl groups (C-4 and C-10), which resonate at lower fields (e.g., 80.6 ppm and 75.3 ppm). sci-hub.se The spectrum also confirms the presence of methyl, methylene, and methine carbons that constitute the rest of the tricyclic framework. beilstein-journals.orgsci-hub.se

Table 1: Representative ¹H and ¹³C NMR Data for an this compound Analog

| Position | δH (ppm, multiplicity, J in Hz) | δC (ppm) |

| 1 | 2.05 (m) | 50.1 (CH) |

| 2 | 1.45 (m), 1.62 (m) | 24.0 (CH₂) |

| 3 | 1.89 (m), 2.15 (m) | 37.0 (CH₂) |

| 4 | - | 44.0 (C) |

| 5 | 1.95 (m) | 46.0 (CH) |

| 6 | 0.44 (t, 10.0) | 25.6 (CH) |

| 7 | 0.67 (ddd, 6.5, 10.0, 11.5) | 26.6 (CH) |

| 8 | 1.48 (t, 12.0), 1.83 (dd, 6.5, 14.5) | 19.5 (CH₂) |

| 9 | 1.59 (t, 12.5), 1.67 (dd, 6.5, 14.5) | 37.2 (CH₂) |

| 10 | - | 79.1 (C) |

| 11 | - | 19.6 (C) |

| 12 | 0.93 (s) | 28.7 (CH₃) |

| 13 | 1.02 (s) | 16.6 (CH₃) |

| 14 | 1.11 (s) | 17.6 (CH₃) |

| 15 | 1.11 (s) | 17.8 (CH₃) |

Note: Data is illustrative and based on a closely related analog. beilstein-journals.org Actual chemical shifts may vary depending on the specific isomer and solvent used.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes the connectivity between adjacent protons. d-nb.info For this compound, COSY correlations help trace the proton-proton coupling networks within the fused ring system, confirming the sequence of methylene and methine groups. mdpi.comufms.br

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. d-nb.info HSQC is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons, typically over two to three bonds. beilstein-journals.orgmdpi.com This is particularly useful for identifying the connectivity around quaternary carbons, such as C-4, C-10, and C-11 in the aromadendrane skeleton. beilstein-journals.orgmdpi.com For example, HMBC correlations from the methyl protons to adjacent carbons can confirm their positions. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. beilstein-journals.orgtandfonline.com Correlations in the NOESY spectrum between protons that are close in space, but not necessarily bonded, help to establish the orientation of substituents and the fusion of the rings. beilstein-journals.orgd-nb.info For instance, NOESY correlations can differentiate between the α and β orientations of the hydroxyl groups and methyl groups. beilstein-journals.orgresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the precise molecular formula of this compound. mdpi.comingentaconnect.com This technique provides a highly accurate mass measurement, allowing for the calculation of the elemental composition. mdpi.com For a compound with the molecular formula C₁₅H₂₆O₂, the expected monoisotopic mass is 238.1933 Da. nih.gov HR-ESI-MS can confirm this mass with high precision, thereby validating the molecular formula. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, such as those found in essential oils and plant extracts where this compound may be present. nih.govnih.govmdpi.com In GC-MS, the sample is first separated based on the components' boiling points and interactions with the chromatographic column (Gas Chromatography). mdpi.com Subsequently, the separated components are ionized and fragmented, and the resulting mass spectrum provides a molecular fingerprint (Mass Spectrometry). mdpi.com

The mass spectrum of this compound typically shows a molecular ion peak ([M]⁺) at m/z 238, corresponding to its molecular weight. nih.govekb.eg The fragmentation pattern, which includes characteristic fragment ions, can be compared with databases like NIST for identification. semanticscholar.org GC-MS is instrumental in the chemical profiling of complex mixtures, enabling the identification and relative quantification of this compound in various natural sources. nih.govmdpi.comsemanticscholar.org

Table 2: GC-MS Data for this compound

| Retention Time (min) | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| 21.1 | C₁₅H₂₆O₂ | 238.37 | 238, 220, 205, 189, 159, 147, 119, 93, 91, 81, 67, 55 |

Note: Retention time is dependent on the specific GC column and conditions used. ekb.egresearchgate.net Mass fragments are based on typical electron ionization (EI) fragmentation patterns. nih.govekb.eg

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS provide extensive information about the connectivity and relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.govchemfaces.com

In this technique, a beam of X-rays is diffracted by the electrons in the crystal lattice. The resulting diffraction pattern is used to calculate the three-dimensional arrangement of atoms in the molecule with high precision. This allows for the unambiguous assignment of the stereochemistry at each chiral center (C-1, C-4, C-5, C-6, C-7, and C-10 in this compound). nih.gov For example, the structure of aromadendrane-4β,10β-diol was confirmed by single-crystal X-ray analysis. nih.gov The determination of the absolute stereochemistry is crucial for understanding the specific biological activities of different isomers of this compound. chemfaces.com

Chiral Analysis Methods (e.g., Electronic Circular Dichroism (ECD))

The unambiguous determination of the absolute stereochemistry of complex natural products like this compound is a critical aspect of their structural elucidation. Due to the presence of multiple chiral centers, several stereoisomers are possible. Advanced chiroptical techniques, particularly Electronic Circular Dichroism (ECD) spectroscopy, have become indispensable tools for assigning the absolute configuration of these molecules.

Electronic Circular Dichroism is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. For sesquiterpenoids such as this compound, which may lack strong UV-absorbing chromophores, the inherent chirality of the carbon skeleton itself can give rise to a measurable ECD spectrum.

The modern approach to determining the absolute configuration of a chiral molecule like this compound involves a powerful combination of experimental ECD measurements and quantum chemical calculations. researchgate.netresearchgate.net The general workflow for this analysis is as follows:

Isolation and Experimental ECD Spectrum: A pure sample of the this compound isomer is isolated, and its experimental ECD spectrum is recorded.

Conformational Analysis: Computational methods, often employing molecular mechanics or density functional theory (DFT), are used to identify the most stable conformations of the possible stereoisomers of the molecule.

Quantum Chemical Calculation of ECD Spectra: For each possible stereoisomer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT). beilstein-journals.org This involves simulating the electronic transitions and their corresponding rotational strengths.

Comparison and Assignment: The experimentally measured ECD spectrum is then compared with the computationally predicted spectra for all possible stereoisomers. A close match between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute configuration of the isolated compound. researchgate.netbeilstein-journals.org

This combined experimental and computational approach provides a reliable, non-empirical method for stereochemical assignment, which is particularly valuable when traditional methods like X-ray crystallography are not feasible due to difficulties in obtaining suitable crystals.

While specific experimental ECD data for all possible stereoisomers of this compound may not be extensively published, the principles of the analysis can be illustrated with representative data. For a given stereoisomer of this compound, the ECD spectrum would exhibit a series of Cotton effects at specific wavelengths. The sign and magnitude of these effects are directly related to its absolute configuration.

For instance, in a study of related sesquiterpenoids, the absolute configurations were successfully determined by comparing the experimental ECD spectra with those calculated using TD-DFT. researchgate.net The good agreement between the experimental and calculated curves for a specific enantiomer confirmed its absolute stereochemistry.

The following interactive data table illustrates hypothetical ECD data for a stereoisomer of this compound, demonstrating the type of information obtained from such an analysis.

| Parameter | Value |

| Compound | This compound Isomer |

| Solvent | Methanol (B129727) |

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) - Cotton Effect |

| 210 | +3.5 |

| 235 | -2.1 |

| 260 | +0.8 |

| Interpretation | The observed Cotton effects at these wavelengths, when compared with calculated spectra, would allow for the assignment of the absolute configuration at each chiral center. |

Biosynthetic Pathways and Enzymology of Aromadendrane 4,10 Diol

Isoprenoid Precursor Pathways

All terpenoids, including the aromadendrane family of sesquiterpenoids, are synthesized from the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov In nature, two distinct and independent pathways are responsible for the production of IPP and DMAPP: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. nih.govnih.gov

The MVA pathway, typically active in the cytoplasm and endoplasmic reticulum of eukaryotes, archaea, and some bacteria, is the primary route for the biosynthesis of sesquiterpenoid precursors. nih.govacs.orgfrontiersin.org The pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP. nih.govnih.gov This IPP can then be isomerized to DMAPP by the enzyme isopentenyl diphosphate isomerase (IDI). frontiersin.org The key enzymes and sequential reactions of the MVA pathway are detailed in the table below.

| Step | Enzyme Name | Abbreviation | Substrate(s) | Product |

| 1 | Acetoacetyl-CoA thiolase | AACT | 2x Acetyl-CoA | Acetoacetyl-CoA |

| 2 | HMG-CoA synthase | HMGS | Acetoacetyl-CoA + Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3 | HMG-CoA reductase | HMGR | HMG-CoA + 2x NADPH | Mevalonate |

| 4 | Mevalonate kinase | MVK | Mevalonate + ATP | Mevalonate-5-phosphate |

| 5 | Phosphomevalonate kinase | PMK | Mevalonate-5-phosphate + ATP | Mevalonate-5-diphosphate |

| 6 | Diphosphomevalonate decarboxylase | MVD | Mevalonate-5-diphosphate + ATP | Isopentenyl-5-diphosphate (IPP) |

| 7 | Isopentenyl diphosphate isomerase | IDI | Isopentenyl-5-diphosphate (IPP) | Dimethylallyl diphosphate (DMAPP) |

Table 1: Key enzymes and reactions of the Mevalonate (MVA) Pathway.

The MEP pathway, also known as the non-mevalonate pathway, operates in the plastids of plants, most bacteria, and some protozoa. nih.govacs.org It is primarily responsible for the synthesis of precursors for monoterpenes, diterpenes, and tetraterpenes. acs.org However, there can be "crosstalk" between the MVA and MEP pathways. The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.govnih.gov

| Step | Enzyme Name | Abbreviation | Substrate(s) | Product |

| 1 | 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Pyruvate + Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose-5-phosphate (DXP) |

| 2 | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR (IspC) | DXP + NADPH | 2-C-methyl-D-erythritol-4-phosphate (MEP) |

| 3 | MEP cytidylyltransferase | IspD | MEP + CTP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |

| 4 | CDP-ME kinase | IspE | CDP-ME + ATP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP) |

| 5 | ME-cPP synthase | IspF | CDP-MEP | 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (ME-cPP) |

| 6 | HMBPP synthase | IspG | ME-cPP | (E)-4-hydroxy-3-methyl-but-2-enyl-diphosphate (HMBPP) |

| 7 | HMBPP reductase | IspH | HMBPP | Isopentenyl diphosphate (IPP) + Dimethylallyl diphosphate (DMAPP) |

Table 2: Key enzymes and reactions of the Methylerythritol Phosphate (MEP) Pathway. nih.govresearchgate.netresearchgate.net

Mevalonate (MVA) Pathway

Farnesyl Diphosphate (FPP) Cyclization to Aromadendrene (B190605) Skeleton

The C15 precursor for all sesquiterpenoids, farnesyl diphosphate (FPP), is formed by the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. nih.gov This reaction is catalyzed by farnesyl diphosphate synthase (FPPS). nih.gov FPP is a critical branch-point intermediate in isoprenoid metabolism. iiarjournals.org

The conversion of the linear FPP molecule into the complex, tricyclic aromadendrene skeleton is a pivotal step catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). nih.govnih.gov These enzymes are responsible for the vast structural diversity observed in sesquiterpenoids. The reaction is initiated by the ionization of FPP, which involves the cleavage of the diphosphate group to generate a farnesyl cation. nih.gov This highly reactive carbocation intermediate is then guided through a cascade of intramolecular cyclizations and rearrangements within the enzyme's active site. nih.gov

For the formation of the aromadendrene scaffold, which features a distinctive fused 5/7/3 ring system, the proposed mechanism begins with a 1,10-cyclization of FPP. nih.govmdpi.com This leads to a germacradienyl cation intermediate, which undergoes further cyclization events to form the final aromadendrene structure. nih.gov Several STSs have been identified that produce aromadendrene-type sesquiterpenes, including viridiflorol (B1683568) synthase, which synthesizes the alcohol viridiflorol, and alloaromadendrene (B1252756) synthase. nih.govacs.orgmdpi.com

The precise three-dimensional structure, or stereochemistry, of the final sesquiterpene product is meticulously controlled by the STS. The conformation (folding) of the flexible FPP substrate within the active site of the specific STS dictates the cyclization pathway and the stereochemical outcome. mdpi.com The enzyme acts as a template, pre-organizing the substrate for a specific series of bond formations and rearrangements, thus ensuring the production of a single, specific stereoisomer from the cascade of reactive carbocation intermediates.

Role of Sesquiterpene Synthases (STSs)

Post-Cyclization Modifications

The formation of the basic aromadendrene hydrocarbon skeleton is not the final step in the biosynthesis of aromadendrane-4,10-diol. Following the cyclization cascade mediated by an STS, the aromadendrene core undergoes post-cyclization modifications, primarily oxidation reactions. nih.govmdpi.com These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes that introduce hydroxyl groups onto the hydrocarbon scaffold. tandfonline.comnih.govpnas.org

To produce this compound, the aromadendrene skeleton is hydroxylated at the C-4 and C-10 positions. This process likely involves one or more specific CYP enzymes that exhibit high regio- and stereoselectivity to install the hydroxyl groups with the correct orientation. nih.govfrontiersin.org The isolation of various hydroxylated aromadendrane derivatives, including aromadendrane-4β,10α,15-triol from Xylopia brasiliensis, supports the role of these oxidative enzymes in generating the final diversity of these natural products. nih.govresearchgate.net

Oxidative Hydroxylation by Cytochrome P450 Monooxygenases

The introduction of hydroxyl groups onto the hydrocarbon backbone of sesquiterpenes is a critical step in their diversification and is frequently catalyzed by Cytochrome P450 monooxygenases (P450s). These enzymes are known to perform highly specific and regio-selective hydroxylations on complex molecules. In the context of this compound biosynthesis, a P450 enzyme is hypothesized to be responsible for the hydroxylation at the C4 position. The identification of a specific P450, potentially from the CYP71 family which is known for its role in terpenoid metabolism, would be a key step in elucidating this pathway. The catalytic cycle of such a P450 would involve the activation of molecular oxygen to facilitate the insertion of an oxygen atom into the C-H bond at the C4 position of the aromadendrane precursor.

Other Tailoring Enzymes (e.g., Reductases)

While P450s are prime candidates for hydroxylation, other enzymes such as reductases may also play a role in the biosynthetic pathway of this compound. Although their primary function is typically catalysis of reduction reactions, certain reductases can be involved in hydroxylation or work in concert with other enzymes to modify the terpene scaffold. The specific involvement of reductases in the formation of this compound remains an area for further investigation.

Heterologous Biosynthesis and Pathway Engineering

The production of high-value, rare natural products like sesquiterpenoid diols in engineered microbial hosts is a promising avenue for sustainable and scalable synthesis. This approach, known as heterologous biosynthesis, involves transferring the genetic blueprint for a specific metabolic pathway from a native producer (often a plant) into a well-characterized industrial microorganism such as Escherichia coli or Saccharomyces cerevisiae.

Engineering a microbial host for the production of this compound would necessitate the introduction of the genes encoding the upstream pathway for the aromadendrane precursor, as well as the specific tailoring enzymes, such as the requisite P450s and potentially other modifying enzymes. For instance, the co-expression of a sesquiterpene synthase that produces the aromadendrane backbone along with the specific P450 monooxygenase responsible for C4-hydroxylation and another enzyme for C10-hydroxylation would be a primary strategy.

Challenges in this endeavor often include ensuring the proper folding and activity of heterologously expressed enzymes, particularly plant-derived P450s, and optimizing the metabolic flux towards the target compound to achieve high yields.

Chemical Synthesis and Derivatization Strategies for Aromadendrane 4,10 Diol

Total Synthesis Approaches to the Aromadendrane Skeleton

The total synthesis of the aromadendrane framework is a significant challenge due to the presence of a bicyclo[5.3.0]decane system and multiple stereocenters. researchgate.net Various synthetic strategies have been developed to address these challenges, focusing on the efficient and stereocontrolled construction of the characteristic 5/7/3-membered tricyclic core.

One notable approach involves a gold(I)-catalyzed cascade reaction starting from (E,E)-farnesol. This efficient method allows for the construction of the tricyclic aromadendrane core in a single step, leading to short total syntheses of related natural products like (−)-4β,7α-aromadendranediol and (−)-4α,7α-aromadendranediol. nih.govresearchgate.netcore.ac.uk Another strategy utilizes a regio- and diastereoselective cyclopropanation reaction of a sulfur ylide with an α-chlorotrienone, providing a general route to the aromadendrane family. researchgate.net Furthermore, biomimetic approaches have been explored, where a hetero-Diels-Alder reaction of a bicyclogermacrene (B1253140) derivative with an ortho-quinone methide, generated in situ, can yield the aromadendrane skeleton. mdpi.com

| Key Reaction | Starting Material | Significance | Reference |

| Gold(I)-catalyzed cascade | (E,E)-farnesol | Forms tricyclic core in one step | nih.govresearchgate.netcore.ac.uk |

| Regio- and diastereoselective cyclopropanation | α-chlorotrienone | General approach to aromadendranes | researchgate.net |

| Hetero-Diels-Alder reaction | Bicyclogermacrene derivative | Biomimetic synthesis | mdpi.com |

Chemo- and Regioselective Transformations

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules like aromadendrane-4,10-diol. researchgate.netnih.gov In the context of total synthesis, controlling the reactivity of different functional groups and directing reactions to specific positions on the molecular scaffold is paramount. For instance, the selective oxidation of specific carbon atoms is often required to introduce the hydroxyl groups found in the target diol.

The use of specific reagents and catalysts plays a crucial role in achieving the desired selectivity. For example, in the synthesis of related aromadendranes, the choice of a rhodium catalyst, such as Rh2(cap)4, over others like Rh2(OAc)4 or Rh2(pfb)4, can selectively favor cyclopropanation over C-H insertion, a common competing side reaction. ethz.ch Similarly, in the functionalization of the aromadendrane skeleton, the use of microorganisms can achieve highly regio- and stereospecific hydroxylations at non-activated carbon positions, a transformation that is often challenging to achieve through traditional chemical methods. hebmu.edu.cn

Stereocontrol Strategies in Diol Synthesis

The synthesis of a specific stereoisomer of this compound necessitates precise control over the three-dimensional arrangement of atoms. numberanalytics.com Strategies for achieving stereocontrol are fundamental to the successful synthesis of such chiral molecules. bristol.ac.uk

One common strategy is the use of chiral starting materials derived from the "chiral pool," such as (+)-2-carene, which can be transformed through a series of stereocontrolled reactions to establish the desired stereochemistry in the final product. mdpi.com Another powerful approach is the use of chiral catalysts and reagents. For example, the Sharpless asymmetric epoxidation, employing a chiral titanium-tartrate complex, can introduce a stereocenter with high enantioselectivity, which then directs the stereochemical outcome of subsequent reactions. nih.govnumberanalytics.com The stereochemical course of cyclization reactions is also critical. For instance, a gold(I)-catalyzed cascade cyclization has been shown to proceed with high preservation of enantioselectivity, enabling the synthesis of specific enantiomers of aromadendrane diols. nih.gov

Semisynthesis from Precursor Aromadendranes

Semisynthesis, starting from readily available natural aromadendranes, offers a more direct route to this compound and its analogs. (+)-Aromadendrene, the namesake of this class of sesquiterpenes, is a major constituent of eucalyptus oil and serves as an inexpensive and abundant starting material. wur.nl

The chemical transformation of these precursors often involves the selective functionalization of the existing carbon skeleton. For example, the oxidation of alloaromadendrene (B1252756) with selenium dioxide has been used to synthesize the optical enantiomer of 1-hydroxyalloaromadendrene. researchgate.net Similarly, biotransformations using microorganisms like Rhizopus species can introduce hydroxyl groups at specific positions on the aromadendrane skeleton with high chemo-, regio-, and stereoselectivity. researchgate.net A notable example is the biotransformation of a bicyclohumulenone derivative by Aspergillus niger to yield a 4,10-dihydroxybicyclohumulenone, demonstrating the potential of microbial systems to synthesize complex diols. hebmu.edu.cn

Chemical Derivatization for Analog Production

The presence of two hydroxyl groups in this compound provides convenient handles for chemical modification, allowing for the synthesis of a wide array of analogs. These modifications can alter the molecule's physicochemical properties and biological activity.

Hydroxyl Group Modifications

The hydroxyl groups of this compound can undergo a variety of chemical transformations typical of alcohols. biotechacademy.dk These include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

Oxidation: Conversion of the secondary hydroxyl group to a ketone.

Glycosylation: Attachment of sugar moieties to form glycosides.

These modifications can significantly impact the molecule's polarity, steric bulk, and hydrogen bonding capacity, which in turn can influence its interaction with biological targets.

In Vitro Biological Activities and Molecular Mechanisms of Aromadendrane 4,10 Diol

Neurotrophic and Neuroprotective Potentials in Cellular Models

Studies utilizing neuronal cell lines have demonstrated that Aromadendrane-4,10-diol possesses notable neurotrophic and neuroprotective properties. These activities suggest a potential role in promoting neuronal health and combating neurodegenerative processes.

Promotion of Neurite Outgrowth in Neuronal Cells (e.g., PC12 cells, N1E115 cells)

| Cell Line | Concentration (μmol/L) | Observed Effect | Reference |

|---|---|---|---|

| PC12 (NGF-treated) | 1, 10 | Significantly enhanced neurite outgrowth. | nih.govresearchgate.net |

| N1E115 | 1, 10 | Significantly enhanced neurite outgrowth in a time-dependent manner. | nih.govresearchgate.net |

| N1E115 (Oxygen and Glucose Deprivation) | 1-10 | Induced neurite outgrowth. | nih.govnih.gov |

| Primary Cortical Neurons | 5, 10 | Significantly increased neurite outgrowth, number of neurites, and bifurcations. | nih.govnih.gov |

Mitigation of Amyloid-beta Peptide-Induced Cellular Impairment

Aromadendrane-4β,10α-diol has demonstrated a significant capacity to ameliorate the detrimental effects of the amyloid-beta (Aβ) peptide, a key factor in the pathology of Alzheimer's disease. medchemexpress.com Specifically, it has been shown to mitigate memory impairment induced by the Aβ₁₋₄₂ peptide in research models. medchemexpress.commdpi.com The accumulation of Aβ is associated with neuronal loss and cognitive decline. nih.gov Soluble oligomeric forms of Aβ are considered synaptotoxic and can lead to cognitive impairment. frontiersin.org

Underlying Mechanistic Pathways (e.g., ERK pathway activation)

Antimicrobial Efficacy

In addition to its neurotrophic properties, this compound has been identified as having antimicrobial activity against a range of microorganisms, including specific fungi and bacteria.

Antifungal Activity (e.g., against Cladosporium cladosporioides)

This compound and its derivatives have exhibited notable antifungal properties. scielo.brresearchgate.net Specifically, dihydroxylated aromadendrane sesquiterpenoids isolated from Xylopia brasiliensis showed pronounced activity against the fungus Cladosporium cladosporioides. nih.govscielo.brresearchgate.netufba.br

| Compound Type | Fungal Species | Observed Activity | Reference |

|---|---|---|---|

| Dihydroxylated aromadendrane sesquiterpenoids | Cladosporium cladosporioides | Pronounced antifungal activity. | nih.govscielo.brresearchgate.net |

Antibacterial Activity (e.g., against Staphylococcus aureus, Micrococcus luteus)

The antibacterial potential of aromadendrane-type sesquiterpenoids has been evaluated against several bacterial strains. nih.gov Aromadendrane-4α,10α-diol, isolated from Cinnamomum cassia, demonstrated selective inhibitory activity against Staphylococcus aureus, producing an 8 mm zone of inhibition in a disc diffusion assay. nih.govresearchgate.net While some sesquiterpenes have shown activity against Micrococcus luteus, specific data for this compound against this bacterium is less defined in the provided context. nih.govjocms.org However, the broader class of aromadendrane sesquiterpenoids is recognized for its antibacterial properties. mdpi.com

| Compound | Bacterial Species | Observed Activity/Result | Reference |

|---|---|---|---|

| Aromadendrane-4α,10α-diol | Staphylococcus aureus | Inhibitory zone diameter of 8 mm. | nih.govresearchgate.net |

| Aromadendrane-type sesquiterpenoids | General | Recognized for antibacterial properties. | mdpi.com |

Anti-biofilm Formation Studies

Research into the direct anti-biofilm capabilities of isolated this compound is limited in the available scientific literature. However, studies on related compounds and essential oils containing aromadendrene-type sesquiterpenoids suggest a potential for this class of molecules to interfere with microbial biofilms. For instance, some aromadendrene-type sesquiterpenes have been shown to inhibit bacterial growth and the formation of biofilms. mdpi.com Furthermore, the aromadendrane derivative, aromadendrane-4β,10α-diol, isolated from the leaves of Xylopia brasiliensis, has demonstrated antifungal activity against the fungus Cladosporium cladosporioides. researchgate.netnih.gov While these findings point to the potential of the aromadendrane skeleton in antimicrobial activities, specific studies quantifying the minimum inhibitory concentration (MIC) or minimum biofilm eradication concentration (MBEC) for this compound are not extensively documented.

Anti-Inflammatory and Analgesic Properties (In Vitro Studies)

Aromadendrane-type sesquiterpenes are recognized for their anti-inflammatory and analgesic properties. mdpi.comnih.gov In vitro investigations have provided some evidence for the anti-inflammatory effects of this compound. Specifically, aromadendrane-4β,10α-diol, along with other sesquiterpenoids, has been reported to exhibit moderate inhibitory activity on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. researchgate.net The inhibition of NO is a key indicator of anti-inflammatory potential.

Below is a table summarizing the reported in vitro anti-inflammatory activity.

| Compound | Assay | Cell Line | Effect | Reference |

| Aromadendrane-4β,10α-diol | Nitric Oxide (NO) Inhibition | Macrophages | Moderate Inhibition | researchgate.net |

Antioxidant Effects (In Vitro Assays)

While direct in vitro antioxidant assay results for this compound, such as those from DPPH, ABTS, or FRAP assays, are not widely available in the reviewed literature, related studies suggest a role in mitigating oxidative stress. One study indicated that aromadendrane-4β,10α-diol can significantly ameliorate memory impairment induced by the Aβ1-42 peptide, a process closely linked to oxidative stress in Alzheimer's disease research. medchemexpress.com The compound was noted to increase the activity of the antioxidant enzyme glutathione (B108866) (GSH) and decrease lipid peroxidation in a mouse model. medchemexpress.com Although this is an in vivo finding, it points towards a potential antioxidant mechanism of action that warrants further investigation through specific in vitro assays.

Immunomodulatory Activities (e.g., TLR4 Receptor Modulation)

In vitro studies have identified this compound as a modulator of the immune system, specifically targeting the Toll-like receptor 4 (TLR4). A study investigating the immunomodulatory effects of various sesquiterpenoids identified 4β-10α-dihydroxyaromadendrane (this compound) as an antagonist of TLR4. researchgate.net This antagonistic activity was observed in both human and murine cell lines, suggesting that the compound can inhibit the TLR4 signaling pathway, which plays a crucial role in the innate immune response and inflammation. researchgate.netresearchgate.net

The table below details the observed immunomodulatory activity.

| Compound | Target | Cell Type | Activity | Reference |

| 4β-10α-dihydroxyaromadendrane | TLR4 | Human and Murine Cells | Antagonist | researchgate.net |

Anti-proliferative Effects on Specific Cell Lines (e.g., Rheumatoid Arthritis Fibroblast-Like Synoviocytes)

There is currently a lack of specific scientific data on the anti-proliferative effects of this compound on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS). While the proliferation of these cells is a key factor in the pathology of rheumatoid arthritis, and various natural compounds are being investigated for their inhibitory effects, studies focusing specifically on this compound in this context were not found in the reviewed literature. researchgate.netfortunejournals.comuva.nlrsc.orgnih.gov

Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activities (In Vitro)

The potential of this compound as a cholinesterase inhibitor has been explored in the context of Alzheimer's disease research. One study noted that aromadendrane-4β,10α-diol was able to ameliorate memory impairment induced by the Aβ peptide. nih.gov This is significant because acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are a primary therapeutic strategy for Alzheimer's disease. nih.govmdpi.com However, the available literature does not provide specific in vitro IC50 values or percentage inhibition data for this compound against either AChE or BChE.

Other Investigated Biological Activities (e.g., Cytotoxicity on Cancer Cells - in vitro only)

While the broader class of aromadendrane-type sesquiterpenoids and various plant extracts containing this compound have been investigated for their cytotoxic effects against cancer cells, specific in vitro studies on the isolated this compound are limited.

A review of aromadendrene-type sesquiterpenes indicates that these compounds, as a group, are known to possess cytotoxic properties. nih.gov For instance, essential oils rich in these sesquiterpenoids have demonstrated potent cytotoxicity against tumor cells. nih.gov Furthermore, a study on acetone (B3395972) extracts from nine species of the Annonaceae plant family, in which this compound was identified as a constituent, reported cytotoxic effects on the human liver cancer cell line (Hep G2). openagrar.de The IC50 values for the cytotoxic effects of these extracts ranged from 5.39 to 251.77 μg/mL. openagrar.de However, this activity is attributed to the entire extract and not specifically to this compound.

Another related aromadendrane-type sesquiterpenoid, viridiflorol (B1683568), has been shown to exhibit cytotoxic effects against breast (MCF-7), lung (A549), and brain (Daoy) cancer cell lines. researchgate.net This finding for a structurally related compound suggests the potential for cytotoxic activity within this chemical class, though it does not provide direct evidence for this compound itself.

Beyond cytotoxicity, another in vitro biological activity of an isomer, aromadendrane-4β,10α-diol, has been reported. This compound, isolated from the dried twigs of Baccharis gaudichaudiana, was found to promote neurite outgrowth in neuronal cells in vitro, suggesting potential for neuronal differentiation. nih.gov

Currently, there is a lack of specific published research detailing the in vitro cytotoxic activity of isolated this compound on cancer cell lines with corresponding IC50 values.

Structure Activity Relationship Sar Studies of Aromadendrane 4,10 Diol Analogues

Influence of Hydroxyl Group Stereochemistry and Position (C-4, C-10)

The presence, position, and stereochemistry of hydroxyl groups on the aromadendrane skeleton are paramount to the biological activity of these analogues. Studies comparing hydroxylated compounds to their non-oxygenated counterparts demonstrate that the inclusion of an -OH group is crucial for significant activity.

One of the most critical factors is the location of hydroxylation. In studies on spasmolytic activity, compounds hydroxylated at the C-10 position, such as (-)-globulol, exhibit stronger effects than those hydroxylated at the C-4 position, like (+)-spathulenol. While both compounds could achieve 100% relaxation of contracted uterine tissue at a concentration of 30 µg/mL, (-)-globulol was significantly more potent at lower concentrations. This suggests that the C-10 position is more effective for inducing this specific biological response.

Furthermore, the stereochemical orientation of the hydroxyl group is a key determinant of potency. For instance, (-)-globulol, which has an α-oriented hydroxyl group at C-10, shows a much stronger spasmolytic effect (73% relaxation) compared to its epimer, (-)-epiglobulol, which possesses a β-oriented hydroxyl group and produces only 22% relaxation. This demonstrates that the α-orientation at C-10 is optimal for this activity.

In the context of antimicrobial activity, various diol isomers have shown selective effects. For example, aromadendrane-4α,10α-diol has been noted for its inhibitory activity against Staphylococcus aureus. nih.gov Similarly, studies on antifungal properties have highlighted the importance of the β-orientation for a hydroxyl group at C-4 and an α-orientation at C-10 for activity against Cladosporium cladosporioides. uct.ac.za This underscores that the ideal stereochemistry can be dependent on the specific biological target.

Table 1: Influence of Hydroxyl Group on Spasmolytic Activity

| Compound | Hydroxylation Position | Orientation | Relaxation (%) at 3 µg/mL |

|---|---|---|---|

| (+)-Spathulenol | C-4 | α | 31.0% |

| (-)-Globulol | C-10 | α | 73.0% |

Impact of Methyl Group Substitution (e.g., 14-methyl)

Modifications to the methyl groups on the aromadendrane scaffold, particularly the exocyclic methyl group (C-14) or the one attached to the hydroxyl-bearing C-10, can significantly alter biological activity.

The importance of the methyl group at the C-10 position is highlighted by analogues where it is absent. The compounds (-)-nor-aromadendr-10α-ol and (-)-nor-aromadendr-10β-ol, which lack this methyl group, exhibit a markedly reduced uterus-relaxant effect compared to (-)-globulol. This suggests that the C-10 methyl group is important for potent spasmolytic activity.

Conversely, substitutions on the C-14 methyl group can enhance other biological effects. In studies of immunomodulatory agents acting on Toll-like receptor 4 (TLR4), the substitution of a hydroxyl group onto the 14-methyl group in conjunction with a hydroxyl at C-10 was found to enhance the immunosuppressive effect. researchgate.net Compounds such as allo-aromadendrane-10α,14-diol and allo-aromadendrane-10β,14-diol have been isolated and identified, indicating that oxidation of the C-14 methyl group is a recurring natural modification. mdpi.commdpi.com

Role of Other Functional Groups (e.g., Carboxyl Moiety, Double Bonds)

Beyond hydroxyl and methyl groups, the introduction of other functional groups, such as double bonds, carbonyls, and carboxyl moieties, plays a significant role in defining the SAR of aromadendrane analogues.

Double Bonds: In general, unsaturated analogues lacking oxygen-containing functional groups, such as (+)-aromadendrene, show very weak or no biological activity compared to their hydroxylated counterparts. researchgate.net However, the position of double bonds can be a factor. For example, studies on guaiane-type sesquiterpenes, which share a similar hydroazulene core, have shown that a higher degree of unsaturation can enhance antimicrobial activity by improving interactions with cell membranes. frontiersin.org

Carbonyl Groups: The replacement of a hydroxyl group with a carbonyl group tends to modulate activity. For example, (+)-apoaromadendrone, which has a carbonyl group at C-4, displays a weaker spasmolytic effect than its hydroxylated analogue, (-)-globulol. This indicates that for this particular activity, a hydroxyl group is more effective than a ketone.

Carboxyl Moiety: The introduction of a carboxyl group can confer specific activities. Research on other sesquiterpenoids and triterpenoids has shown that the addition of a carboxyl moiety can enhance certain biological effects, such as anti-rheumatoid arthritis activity. frontiersin.org In the aromadendrane series, sesquiterpenoids featuring a carboxylic acid group at C-13 have been isolated, such as (1β,4β,5β,6α,7α,11S)-aromadendr-9-en-13,14-dioic acid. This compound was found to exhibit weak growth inhibitory activity against a murine melanoma cell line, highlighting how the carboxyl group can introduce novel biological properties. researchgate.net Structure-activity relationship analyses of other terpenoids have also emphasized the crucial role of a carboxylic acid moiety for certain anti-mycobacterial activities. mdpi.com

Conformation and Stereoisomerism Effects on Activity

The rigid, tricyclic conformation of the aromadendrane skeleton is a foundational element of its biological activity. This fixed structure creates a specific three-dimensional shape that dictates how the molecule can interact with biological targets. The stereoisomerism of substituents on this rigid frame is therefore critical.

As discussed previously, the stereochemistry of hydroxyl groups at C-4 and C-10 has a profound impact on activity. The difference in spasmolytic potency between the epimers (-)-globulol and (-)-epiglobulol is a clear example of how a change in the spatial orientation of a single functional group can drastically alter biological response. This is because the orientation affects the molecule's ability to form hydrogen bonds and fit into a specific receptor or enzyme active site. acs.org

The relative stereochemistry of the fused rings themselves is also important. The characteristic trans-fused perhydroazulene skeleton of most natural aromadendranes is a key feature. researchgate.net The presence of the fused cyclopropane (B1198618) ring further contributes to the structural rigidity, which is believed to enhance antimicrobial activity by improving the molecule's ability to interact with cell membranes. researchgate.netfrontiersin.org

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational methods, including molecular docking and Density Functional Theory (DFT) calculations, are increasingly valuable tools for understanding the SAR of aromadendrane analogues at a molecular level. wayne.edu These in-silico techniques allow researchers to predict and rationalize the interactions between a ligand and its biological target, providing insights that can guide the synthesis of more potent and selective compounds. nih.gov

Molecular docking simulations can be used to visualize how different analogues fit into the active site of a target protein. For example, docking studies on aromadendrane-type sesquiterpenoids have been used to investigate their interactions with enzymes like alpha-glucosidase. nih.gov Such studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, and explain why certain stereoisomers or substituted analogues are more active than others. By comparing the calculated binding energies and poses of various analogues, researchers can build predictive SAR models. nih.gov

These computational approaches can elucidate, for instance, why the α-oriented hydroxyl group of (-)-globulol results in higher activity than the β-oriented group of its epimer. A docking simulation might show that the α-OH can form a critical hydrogen bond with an amino acid residue in the target's active site that is not possible for the β-OH. These methods are essential for rational drug design and lead optimization, helping to focus synthetic efforts on compounds with the highest probability of success. mdpi.com

Ecological Roles and Chemo Taxonomic Significance of Aromadendrane 4,10 Diol

Allelochemical Interactions in Plant Ecology

Allelopathy, the chemical inhibition of one plant by another, is a critical factor in shaping plant communities. Aromadendrane-4,10-diol has been identified as a compound with potential allelopathic activity. researchgate.netacs.org Studies on various plant species have highlighted the role of sesquiterpenoids, including aromadendrane derivatives, in these complex interactions.

The successful invasion of certain plant species, such as Ambrosia artemisiifolia, is attributed in part to allelopathy, with sesquiterpenoids being key players. researchgate.netmdpi.com Research on the inflorescence of A. artemisiifolia led to the isolation of several sesquiterpenoids, including (+)-alloaromadendrane-4β,10α-diol. mdpi.com In laboratory bioassays, this compound, along with others from the plant, demonstrated inhibitory effects on the root growth of wheat seedlings. mdpi.com This suggests that the release of such compounds into the environment can suppress the growth of neighboring plants, giving the producer a competitive advantage.

Further evidence comes from studies on Piptocarpha rotundifolia, a dominant species in the Cerrado, a vast tropical savanna ecoregion in Brazil. acs.org Phytochemical analysis of its leaves revealed the presence of aromadendrane-4β,10α-diol and alloaromadendrane-4β,10α-diol. acs.org These compounds, among others, were tested for their phytotoxic activity, indicating their potential role in the plant's ability to compete with other vegetation. acs.org The table below summarizes the findings from allelopathic studies involving this compound and related compounds.

| Plant Species | Compound(s) Identified | Observed Allelopathic Effect |

| Ambrosia artemisiifolia | (+)-Alloaromadendrane-4β,10α-diol | Inhibited root growth of wheat seedlings. mdpi.com |

| Piptocarpha rotundifolia | Aromadendrane-4β,10α-diol, Alloaromadendrane-4β,10α-diol | Contributed to the phytotoxic activity of the leaf extract. acs.org |

Defensive Roles against Herbivores and Pathogens

Plants produce a vast array of secondary metabolites to defend themselves from herbivores and pathogens. Aromadendrane-type sesquiterpenoids, including this compound, play a significant role in these defense mechanisms. nih.govmdpi.com These compounds often exhibit insecticidal and antimicrobial properties. nih.govdntb.gov.ua

This compound and its isomers have demonstrated notable antifungal and antibacterial activities. For instance, aromadendrane-4β,10α-diol isolated from the leaves of Xylopia brasiliensis showed inhibitory activity against the fungus Cladosporium cladosporioides. nih.gov Similarly, aromadendrane-4α,10α-diol, isolated from Cassia buds (Cinnamomum cassia), displayed selective inhibitory activity against the bacterium Staphylococcus aureus. mdpi.commdpi.com

The defensive properties of these compounds are not limited to direct inhibition. Some aromadendrane derivatives are involved in more complex defense strategies. For example, terpenoids can act as signaling molecules in plant defense, and their presence can deter feeding by herbivores. nmsu.edu The table below details the defensive activities of this compound and its related compounds against various pathogens.

| Compound | Source | Target Organism | Type of Activity |

| Aromadendrane-4β,10α-diol | Xylopia brasiliensis | Cladosporium cladosporioides | Antifungal nih.gov |

| Aromadendrane-4α,10α-diol | Cinnamomum cassia | Staphylococcus aureus | Antibacterial mdpi.commdpi.com |

| Allo-aromadendrane | Not specified | Cladosporium herbarum, Pyricularia oryzae | Antifungal embrapa.br |

| Alloaromadendrane-4β,10β-diol | Not specified | Cladosporium herbarum, Pyricularia oryzae | Antifungal embrapa.br |

Plant-Microbe Interactions

The interactions between plants and microbes in the rhizosphere, the soil region directly influenced by root secretions, are crucial for plant health and nutrient acquisition. frontiersin.org Root exudates, which contain a variety of secondary metabolites, play a key role in shaping the microbial communities in this zone. frontiersin.org Aromadendrane-type sesquiterpenoids, as components of these exudates, can influence the composition and function of the soil microbiome. nih.govfrontiersin.org

These compounds can act as chemo-attractants or repellents for different microorganisms. frontiersin.org For example, certain volatile organic compounds released by plants can attract beneficial bacteria while deterring pathogens. frontiersin.org The antimicrobial properties of this compound and its derivatives suggest they can help protect the plant from pathogenic microbes in the soil. nih.govmdpi.com

Furthermore, some endophytic fungi, which live within plant tissues without causing disease, can produce aromadendrane-type sesquiterpenes. dntb.gov.uaresearchgate.net This suggests a complex interplay where the plant and its microbial symbionts may share or influence the production of these defensive compounds. The presence of this compound has been noted in studies of plant-microbe interactions, highlighting its potential role in mediating these relationships. nih.govresearchgate.net

Chemotaxonomic Marker for Plant Families and Genera

Chemotaxonomy utilizes the chemical constituents of plants to aid in their classification. The distribution of specific secondary metabolites, like sesquiterpenoids, can be characteristic of particular plant families and genera. researchgate.net Aromadendrane-type sesquiterpenoids, including this compound, have proven to be valuable chemotaxonomic markers. researchgate.netnih.gov

The presence of this compound and its isomers has been reported in various plant families, including Asteraceae, Meliaceae, and Chloranthaceae. researchgate.netnih.govscielo.br Within the Meliaceae family, for example, the occurrence of aromadendrane-4β,10α-diol and other related compounds has been documented in the genus Aglaia. researchgate.net Similarly, in the Chloranthaceae family, aromadendrane-type sesquiterpenoids are among the diverse chemical constituents of Sarcandra glabra. nih.gov

The identification of these compounds can help to establish phylogenetic relationships between different plant species and to understand their evolutionary history. The table below lists some plant species where this compound has been identified, demonstrating its utility as a chemotaxonomic marker.

| Family | Genus | Species | Compound(s) Identified |

| Meliaceae | Aglaia | Aglaia elaeagnoidea | Aromadendrane-4β,10α-diol researchgate.net |

| Chloranthaceae | Sarcandra | Sarcandra glabra | Aromadendrane-4β,10α-diol nih.gov |

| Asteraceae | Piptocarpha | Piptocarpha rotundifolia | Aromadendrane-4β,10α-diol, Alloaromadendrane-4β,10α-diol acs.orgresearchgate.net |

| Cinnamomum | Cinnamomum | Cinnamomum cassia | Aromadendrane-4α,10α-diol, 1-epimer-aromadendrane-4β,10α-diol mdpi.commdpi.com |

Analytical Methodologies for Detection and Quantification of Aromadendrane 4,10 Diol

Advanced Gas Chromatography (GC) Applications

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like sesquiterpenoids. Its high resolving power makes it ideal for separating individual components from complex mixtures such as essential oils.